N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(DIBENZO[B,D]FURAN-2-YL)-2-PROPANYL]-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound that features a dibenzofuran moiety linked to a trimethoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(DIBENZO[B,D]FURAN-2-YL)-2-PROPANYL]-3,4,5-TRIMETHOXYBENZAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Dibenzofuran Moiety: This can be achieved through the cyclization of substituted biphenyls or via O-arylation reactions followed by cyclization of diaryl ethers.
Attachment of the Propanyl Group: The dibenzofuran derivative is then reacted with a suitable propanyl halide under basic conditions to introduce the propanyl group.
Coupling with Trimethoxybenzamide: Finally, the propanyl-dibenzofuran intermediate is coupled with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to form the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The dibenzofuran moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group in the benzamide moiety can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[1-(DIBENZO[B,D]FURAN-2-YL)-2-PROPANYL]-3,4,5-TRIMETHOXYBENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(DIBENZO[B,D]FURAN-2-YL)-2-PROPANYL]-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The dibenzofuran moiety can intercalate with DNA or interact with protein active sites, while the trimethoxybenzamide group can enhance binding affinity and specificity. The exact pathways and targets would depend on the specific application and the biological context .
Comparison with Similar Compounds
Dibenzofuran: A simpler analog that lacks the propanyl and trimethoxybenzamide groups.
Benzofuran: Similar structure but with only one benzene ring fused to the furan ring.
Dibenzothiophene: Similar to dibenzofuran but with a sulfur atom replacing the oxygen atom in the furan ring.
Uniqueness: N-[1-(DIBENZO[B,D]FURAN-2-YL)-2-PROPANYL]-3,4,5-TRIMETHOXYBENZAMIDE is unique due to its combination of the dibenzofuran core with a propanyl linker and a trimethoxybenzamide group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C25H25NO5 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(1-dibenzofuran-2-ylpropan-2-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C25H25NO5/c1-15(26-25(27)17-13-22(28-2)24(30-4)23(14-17)29-3)11-16-9-10-21-19(12-16)18-7-5-6-8-20(18)31-21/h5-10,12-15H,11H2,1-4H3,(H,26,27) |
InChI Key |
MIDCPZNPCJUMAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OC3=CC=CC=C32)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.